molecular formula C17H19N3O3S B7142053 N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B7142053
M. Wt: 345.4 g/mol
InChI Key: DMAAFMLOWVMNFI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzothiophene core, a nitro group, and a pyrrolidine moiety, making it a subject of interest for researchers exploring novel chemical entities.

Properties

IUPAC Name

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-19(12-2-3-12)9-14(10)18-17(21)16-7-11-6-13(20(22)23)4-5-15(11)24-16/h4-7,10,12,14H,2-3,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAAFMLOWVMNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often starting from a cyclopropyl ketone and an amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the pyrrolidine moiety with the nitrobenzothiophene core using a carboxylation reaction, typically facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, which can be reduced to an amine under suitable conditions.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The benzothiophene core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride (SnCl₂)

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents

Major Products

    Oxidation: Formation of nitrobenzothiophene derivatives

    Reduction: Formation of amino derivatives

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly for its potential antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as bacterial infections and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable

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